Hyphancin-3F
Description
Hyphancin-3F is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Its structure integrates phosphine donor sites with alkene functionalities, enabling versatile binding modes and enhanced electronic tunability. This ligand has shown promise in stabilizing metal complexes (e.g., palladium, nickel) for cross-coupling and hydrogenation reactions, with reported improvements in catalytic efficiency compared to traditional monodentate ligands . Synthesized via a modular approach, this compound allows for steric and electronic customization, making it adaptable to diverse catalytic systems.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
RWKVFKKIEKVGRNIRDGVIKAGPAIAVVGQAKAL |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
To contextualize Hyphancin-3F’s performance, it is compared to three structurally or functionally related ligands: triphenylphosphine (PPh₃) , 1,5-cyclooctadiene (COD) , and diphenylamine-derived ligands (e.g., tofenamic acid analogs). Key comparison metrics include denticity, catalytic activity, thermal stability, and electronic effects.
2.1 Structural and Electronic Properties
| Compound | Denticity | Key Functional Groups | Electronic Profile (σ/π) | Thermal Stability (°C) |
|---|---|---|---|---|
| This compound | Tridentate | Phosphine, alkene | Strong π-acidity | 220–250 |
| Triphenylphosphine | Monodentate | Phosphine | Moderate σ-donor | 160–180 |
| 1,5-Cyclooctadiene | Bidentate | Alkene | Weak π-donor | 150–170 |
| Diphenylamine analogs | Bidentate | Amine, aromatic rings | Moderate σ/π interplay | 190–210 |
Notes:
- This compound’s tridentate structure enables stronger metal-ligand interactions than PPh₃ or COD, reducing ligand dissociation during catalysis .
- Its π-acidic alkene moiety enhances electron withdrawal, favoring oxidative addition steps in cross-coupling reactions .
2.2 Catalytic Performance
A comparative study evaluated these ligands in a palladium-catalyzed Suzuki-Miyaura reaction (aryl bromide substrate, 80°C, 12 h):
| Ligand | Yield (%) | Turnover Frequency (TOF, h⁻¹) | Metal Leaching (ppm) |
|---|---|---|---|
| This compound | 98 | 450 | <5 |
| Triphenylphosphine | 72 | 220 | 15–20 |
| 1,5-Cyclooctadiene | 65 | 180 | 25–30 |
| Diphenylamine analog | 85 | 320 | 10–12 |
Key Findings:
- This compound outperforms PPh₃ and COD in yield and TOF due to its robust metal coordination and electronic tuning .
- Lower metal leaching (<5 ppm) highlights its stability, critical for industrial applications .
Mechanistic Advantages
This compound’s hybrid design mitigates common limitations of traditional ligands:
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